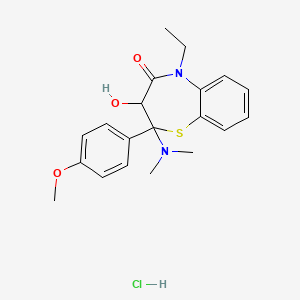

rac-cis-Desacetyl Diltiazem Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

rac-cis-Desacetyl Diltiazem Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of diltiazem and its metabolites.

Biology: Studied for its effects on calcium ion channels in cellular models.

Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

Target of Action

Rac-cis-Desacetyl Diltiazem Hydrochloride, also known as Diltiazem, primarily targets the calcium channels in cardiac and vascular smooth muscle . These channels play a crucial role in the contraction of the heart and blood vessels.

Mode of Action

Diltiazem is a calcium ion cellular influx inhibitor , also known as a slow channel blocker or calcium antagonist . It works by inhibiting the influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscle . This inhibition leads to a decrease in peripheral vascular resistance and a modest fall in blood pressure .

Biochemical Pathways

The inhibition of calcium influx leads to relaxation of coronary vascular smooth muscle and dilation of both large and small coronary arteries . This results in increases in coronary blood flow, which occur in both ischemic and non-ischemic models .

Pharmacokinetics

The therapeutic benefits achieved with Diltiazem are believed to be related to its ability to inhibit the influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscle . .

Result of Action

The result of Diltiazem’s action is a decrease in peripheral vascular resistance and a modest fall in blood pressure . In exercise tolerance studies in patients with ischemic heart disease, it reduces the heart rate-blood pressure product for any given workload . It also prevents spontaneous and ergonovine-provoked coronary artery spasm .

Action Environment

The action, efficacy, and stability of Diltiazem can be influenced by various environmental factors.

Biochemische Analyse

Biochemical Properties

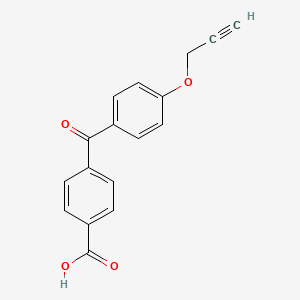

Rac-cis-Desacetyl Diltiazem Hydrochloride interacts with the carboxylic groups of acids to form heterosynthons . This interaction plays a crucial role in its biochemical reactions. The compound’s role in biochemical reactions is primarily related to its ability to inhibit the influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscles .

Cellular Effects

This compound influences cell function by inhibiting the influx of calcium ions. This inhibition affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to block the transmembrane influx of calcium ions into cardiac and vascular smooth muscle cells . This blocking action is believed to be the primary mechanism through which it exerts its effects at the molecular level.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

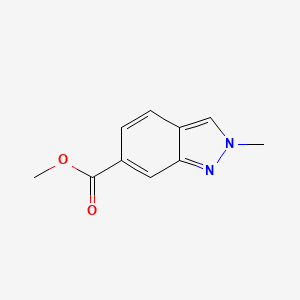

This compound is involved in metabolic pathways that include N- and O-demethylation, deacetylation, and conjugation . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of rac-cis-Desacetyl Diltiazem Hydrochloride involves the desacetylation of diltiazem. The process typically includes the use of reagents such as methanol and hydrochloric acid under controlled conditions .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: : rac-cis-Desacetyl Diltiazem Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve agents such as sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diltiazem Hydrochloride: The parent compound, primarily used for its calcium channel blocking properties.

Verapamil: Another calcium channel blocker with similar therapeutic uses but different chemical structure.

Nifedipine: A dihydropyridine calcium channel blocker that preferentially acts on vascular smooth muscle.

Uniqueness: : rac-cis-Desacetyl Diltiazem Hydrochloride is unique due to its specific desacetylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, diltiazem .

Eigenschaften

IUPAC Name |

2-(dimethylamino)-5-ethyl-3-hydroxy-2-(4-methoxyphenyl)-3H-1,5-benzothiazepin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S.ClH/c1-5-22-16-8-6-7-9-17(16)26-20(21(2)3,18(23)19(22)24)14-10-12-15(25-4)13-11-14;/h6-13,18,23H,5H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMPAHHOOOFVBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC(C(C1=O)O)(C3=CC=C(C=C3)OC)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride](/img/structure/B569864.png)

![[(2R)-oxolan-2-yl]methanamine hydrochloride](/img/structure/B569865.png)

![4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde](/img/structure/B569868.png)

![1,6-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B569869.png)

![O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine](/img/structure/B569872.png)

![6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569879.png)